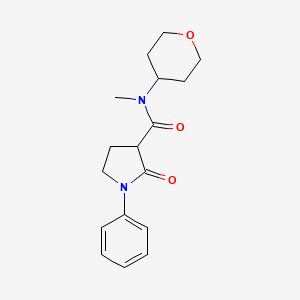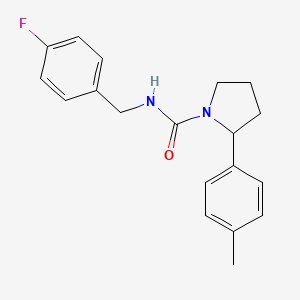![molecular formula C30H24N2O7 B6090439 Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate](/img/structure/B6090439.png)
Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction environments to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate: shares similarities with other aromatic compounds that contain multiple functional groups and complex structures.
Uniqueness
- The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it suitable for specialized applications in various fields of research and industry.
Propiedades
IUPAC Name |
methyl 4-[[4-[3-[(4-methoxycarbonylphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O7/c1-37-29(35)20-6-12-23(13-7-20)31-27(33)19-10-16-25(17-11-19)39-26-5-3-4-22(18-26)28(34)32-24-14-8-21(9-15-24)30(36)38-2/h3-18H,1-2H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXHBFUTWVYFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[5-bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B6090356.png)
![1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperazine](/img/structure/B6090363.png)

![5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B6090379.png)
![3-(4-chlorophenyl)-7-cyclohexylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6090389.png)

![3-methyl-1-[3-(2-methylphenoxy)propyl]piperazine](/img/structure/B6090406.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6090411.png)
![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B6090418.png)
![ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B6090428.png)
![9-bromo-5-(3,4-difluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B6090435.png)
![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6090443.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6090460.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6090463.png)
